Product packaging for Velnacrine fumarate(Cat. No.:CAS No. 333408-28-9)

Velnacrine fumarate

Cat. No.: B12293124
CAS No.: 333408-28-9
M. Wt: 330.33 g/mol
InChI Key: NEEKVKZFYBQFGT-WLHGVMLRSA-N
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Description

Velnacrine fumarate is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O5 B12293124 Velnacrine fumarate CAS No. 333408-28-9

Properties

CAS No.

333408-28-9

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NEEKVKZFYBQFGT-WLHGVMLRSA-N

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Theoretical Underpinnings of Cholinergic System Modulation in Neurological Research

The investigation into compounds like Velnacrine (B9770) fumarate (B1241708) is rooted in a deep understanding of the brain's chemical signaling, specifically the cholinergic system. This system, which uses acetylcholine (B1216132) as its primary neurotransmitter, is fundamental to numerous cognitive functions.

The "cholinergic hypothesis" of geriatric memory dysfunction, proposed over two decades ago, posits that a significant portion of the cognitive decline seen in aging and in Alzheimer's disease is linked to a dysfunction of acetylcholine-producing neurons in the brain. doi.orgwisdomlib.org This hypothesis is supported by evidence showing that functional disturbances in cholinergic activity are present in the brains of healthy older adults and, more severely, in patients with dementia, playing a role in memory loss and related cognitive issues. nih.gov

Acetylcholine is a critical neurotransmitter for a range of cognitive processes, including memory, learning, attention, and arousal. clevelandclinic.org It exerts its effects throughout the cerebral cortex by binding to two main types of receptors: muscarinic and nicotinic. neurology.org The modulation of these receptors influences neuronal excitability and synaptic transmission, which are vital for encoding new memories. nih.govfrontiersin.org For instance, high levels of acetylcholine can enhance the brain's response to sensory information while reducing internal "feedback" activity, a state conducive to learning. nih.gov Pharmacological studies have repeatedly demonstrated that blocking cholinergic activity, for example with drugs like scopolamine (B1681570), can induce memory deficits in young, healthy subjects that are similar to those seen in aging. doi.orgnih.gov Conversely, enhancing cholinergic function may help lessen the severity of cognitive loss. nih.gov

The basal forebrain cholinergic system, which sends projections to key brain regions like the neocortex and hippocampus, is particularly important for attention, sensory processing, and memory. neurology.org In several neurodegenerative disorders, including Alzheimer's disease, this system is notably affected. neurology.org The resulting deficit in acetylcholine is believed to contribute substantially to the cognitive and behavioral symptoms characteristic of these conditions.

Historical Evolution of Cholinesterase Inhibitor Discovery Programs

The strategy of targeting the cholinergic system for cognitive enhancement led to the development of cholinesterase inhibitors. These drugs work by blocking the action of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (B1216132) in the synaptic cleft. patsnap.com By inhibiting this enzyme, the concentration and duration of action of acetylcholine are increased, thereby boosting cholinergic neurotransmission.

The use of acetylcholinesterase inhibitors in medicine dates back to the 1860s with naturally derived alkaloids. nih.gov Synthetic derivatives began to be developed in the 1930s to modulate peripheral cholinergic functions. nih.gov However, it wasn't until much later that these agents were systematically investigated for treating central nervous system deficits, such as those seen in Alzheimer's disease. nih.gov

The development of Tacrine (B349632) in the 1980s marked a significant milestone. spandidos-publications.com Approved by the FDA in 1993, Tacrine was the first centrally acting cholinesterase inhibitor used for Alzheimer's disease. spandidos-publications.comresearchgate.net It functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). patsnap.comspandidos-publications.com The initial clinical trials of Tacrine sparked considerable interest in cholinesterase inhibitors as a therapeutic class for dementia. This pioneering work paved the way for the development of second-generation and subsequent inhibitors, including Donepezil, Rivastigmine, and Galantamine, which are still in use today. researchgate.netnih.gov These newer agents were developed with the aim of improving upon the properties of the first-generation drugs.

CompoundYear of Approval/Key DevelopmentPrimary MechanismNotes
Physostigmine1860s (Discovery)Natural Alkaloid AChE InhibitorEarly use in medicine. nih.govspandidos-publications.com
Tacrine1993 (FDA Approval)Reversible AChE and BChE InhibitorFirst-generation synthetic inhibitor for Alzheimer's disease. spandidos-publications.comresearchgate.net
Donepezil1997 (Canada Approval)Selective AChE InhibitorA second-generation inhibitor. spandidos-publications.com
Rivastigmine2000 (Approval)AChE and BChE InhibitorA carbamate-type inhibitor. spandidos-publications.com
Galantamine2001 (Canada Approval)AChE Inhibitor & Nicotinic Receptor ModulatorA second-generation inhibitor. spandidos-publications.com

Velnacrine Fumarate S Role in Early Drug Discovery Efforts for Cognitive Disorders

Methodologies for the Chemical Synthesis of Velnacrine and its Analogues

The construction of the Velnacrine scaffold involves building the characteristic fused ring system and then introducing the necessary functional groups. Several classical and modern synthetic approaches are applicable.

The fundamental acridine (B1665455) and tetrahydroacridine ring systems can be synthesized through several named reactions, which form the basis for more complex derivatives like Velnacrine.

Friedländer Synthesis : This method is a cornerstone for synthesizing quinolines and, by extension, acridines and their hydrogenated counterparts. It typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, often under acidic or basic catalysis. For tetrahydroacridines, this can involve the reaction of an ortho-aminobenzonitrile with a cyclic ketone, such as cyclohexanone (B45756) or cyclohexanedione. For instance, the reaction of 2-aminobenzonitrile (B23959) with cyclohexanone, often catalyzed by acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids, is a common route to the 9-amino-1,2,3,4-tetrahydroacridine core, the precursor to Tacrine and related compounds nih.govpharmaguideline.comptfarm.plnih.govslideshare.netsciforum.netgoogle.comorganic-chemistry.orgscielo.brgoogle.comuminho.ptresearchgate.net. Microwave irradiation has also been employed to accelerate these reactions nih.govsioc-journal.cn.

Bernthsen Synthesis : This classical method involves the condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at elevated temperatures. This route primarily yields acridines, and modifications would be needed to achieve the tetrahydroacridine system nih.govpharmaguideline.comptfarm.plrsc.orgslideshare.net.

Ullmann Synthesis : While often used for diaryl ether and amine synthesis, variations of the Ullmann reaction can be applied in the synthesis of acridines, typically involving the condensation of an aromatic amine with an aromatic halide or vice versa, followed by cyclization nih.govgoogle.com.

Other Tetrahydroacridine Synthesis Methods : More modern approaches include one-pot multi-step reactions involving Mannich reactions, aza-Wittig cyclizations, and deaminative aromatizations, often utilizing metal catalysts like Zr(IV) rsc.orgnih.govacs.orgresearchgate.net. Pfitzinger condensation has also been used to synthesize tetrahydroacridine dimers mdpi.com.

Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol) is structurally related to Tacrine (9-amino-1,2,3,4-tetrahydroacridine), with Velnacrine being a hydroxylated metabolite of Tacrine drugbank.com. This relationship suggests that synthetic strategies could involve modifying Tacrine or its precursors to introduce the hydroxyl group at the 1-position.

One common approach to synthesize Tacrine and its analogues, which can serve as a starting point for Velnacrine synthesis, involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a catalyst like p-toluenesulfonic acid google.comgoogle.comresearchgate.net. Alternatively, reactions of anthranilonitrile with cyclic ketones, such as cyclohexanone or cyclohexanedione, in the presence of Lewis acids, are also well-established for generating the tetrahydroacridine core, including the 9-amino substituted variants scielo.bruminho.ptresearchgate.net.

The synthesis of Velnacrine itself often involves the reduction of a ketone precursor, which is derived from the reaction of anthranilonitrile with cyclohexanedione researchgate.net. This suggests a pathway where a 1-oxo-tetrahydroacridine derivative is synthesized and subsequently reduced to the 1-hydroxy analogue.

Velnacrine is specifically characterized by a hydroxyl group at the 1-position of the tetrahydroacridine ring system, in addition to the amino group at the 9-position. Synthetic routes targeting this specific structure often involve:

Reduction of Ketone Precursors : As mentioned, a key step in some Velnacrine syntheses involves the reduction of a 1-oxo-tetrahydroacridine intermediate to introduce the hydroxyl group at the C1 position sioc-journal.cnresearchgate.net. This reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) sioc-journal.cn.

Functionalization of Tacrine Analogues : Research has explored synthesizing analogues of Tacrine and Velnacrine by modifying the cyclohexyl ring or introducing substituents at various positions to study structure-activity relationships (SAR) sciforum.netuminho.ptresearchgate.netjst.go.jpnih.govresearchgate.netrsc.orgesmed.orgindexcopernicus.com. These modifications can include introducing hydroxyl groups or other functionalities at different positions of the tetrahydroacridine core.

Rational Design of Velnacrine Fumarate (B1241708) Analogues for Chemical Probing

The development of Velnacrine analogues is driven by the desire to understand structure-activity relationships (SAR) and to identify compounds with improved pharmacological profiles.

Numerous studies have focused on synthesizing derivatives of Velnacrine and Tacrine to explore their potential as acetylcholinesterase inhibitors and for other therapeutic applications. These modifications often involve:

Substitution on Aromatic Rings : Introducing halogens (e.g., chlorine), alkoxy groups (e.g., methoxy), or other substituents onto the aromatic portions of the tetrahydroacridine ring system nih.govresearchgate.netindexcopernicus.com.

Modification of the Cyclohexyl Ring : Replacing methylene units with heteroatoms, such as sulfur (to form thiopyranoquinolines), or altering the ring size sciforum.netnih.govresearchgate.netesmed.orgresearchgate.net.

Modification at the C9 Position : Replacing the amino group with other functionalities or creating diamino derivatives rsc.orgmdpi.comnih.gov.

Incorporation of Heterocyclic Moieties : Synthesizing analogues where the quinoline (B57606) ring is replaced by other heterocyclic systems, such as thiophenes or pyrazoles, to create novel scaffolds sciforum.netuminho.ptjst.go.jp.

These synthetic efforts aim to optimize potency, selectivity, and reduce toxicity, often guided by computational modeling and SAR studies nih.govresearchgate.netrsc.orgindexcopernicus.comresearchgate.net.

The synthesis of Velnacrine, particularly with the hydroxyl group at the 1-position, introduces a chiral center. Therefore, stereochemical considerations are relevant. While specific detailed synthetic routes for enantiomerically pure Velnacrine are not extensively detailed in the provided search results, the synthesis of tetrahydroacridine derivatives can yield stereoisomers jst.go.jpgoogle.com.

The reduction of a 1-oxo-tetrahydroacridine precursor to the 1-hydroxy derivative can potentially lead to a mixture of diastereomers if other chiral centers are present or if the reduction is not stereoselective. Separation techniques, such as chromatography or fractional crystallization, are typically employed to isolate specific stereoisomers if required for detailed biological evaluation jst.go.jpgoogle.com. Research into the stereoselective synthesis of such complex heterocyclic systems is an ongoing area in organic chemistry.

Compound List

Acridine

2-amino-5-chloro-benzophenones

2-amino-5-nitro-benzophenones

2-aminobenzonitrile

Anthranilonitrile

Baylis-Hillman alcohols

Carboxylic acids

Chlorophenol tacrine

Cyclanones

Cyclohexan-1,3-dione

Cyclohexanone

Diphenylamine

5-aryl-1,3-cyclohexanediones

Indanones

N-substituted-2-aminobenzonitriles

o-halobenzoic acids

o-aminobenzaldehydes

o-aminodiphenylmethane

p-toluenesulfonic acid

Quinoline

Tacrine

Tetrahydroacridine

3-aryl-9-amino-1,2,3,4-tetrahydroacridin-1-ol

3-aryl-9-amino-1,2,3,4-tetrahydroacridin-1-one

9-amino-1,2,3,4-tetrahydroacridine (Tacrine)

9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine)

Velnacrine

Velnacrine fumarate

Velnacrine hydrochloride

Velnacrine maleate (B1232345)

9-chloro-1,2,3,4-tetrahydroacridines

2-[hydroxy(2-nitroaryl)methyl]cycloalk-2-enones

Molecular Interactions at Target Sites

Elucidation of Enzyme Active Site Binding Characteristics

The interaction of this compound with its target enzymes is dictated by the structural features of both the ligand and the enzyme's active site.

Enzyme Architecture:

Acetylcholinesterase (AChE): Human AChE (hAChE) is characterized by a deep, narrow gorge, approximately 20 Å in length, which houses the catalytic active site (CAS). This gorge is lined with aromatic residues that contribute to substrate binding and orientation. The CAS itself contains a catalytic triad (B1167595) (Ser203, His447, Glu334) essential for hydrolysis researchgate.netnih.gov. Additionally, AChE possesses a peripheral anionic site (PAS) located at the rim of the gorge, which can also interact with inhibitors researchgate.netnih.gov.

Butyrylcholinesterase (BuChE): BuChE shares significant structural homology with AChE but exhibits distinct differences in its active site gorge. Specifically, the acyl binding pocket in BuChE is larger due to substitutions of aromatic residues (e.g., Leu286 and Val288 in BuChE replacing Phe295 and Phe297 in AChE), which enables it to accommodate bulkier ligands monash.edumdpi.com.

Binding Interactions: Velnacrine, with its tetrahydroacridine ring system, is expected to engage in a combination of interactions within the cholinesterase active sites. Based on studies of its analog, tacrine, and general principles of enzyme inhibition, these interactions are likely to include:

Hydrophobic and π-π Stacking Interactions: The aromatic nature of the tetrahydroacridine core allows Velnacrine to form favorable π-π stacking interactions with aromatic amino acid residues lining the enzyme gorges, such as tryptophan (Trp) and tyrosine (Tyr) monash.edufrontiersin.orgmdpi.com. For instance, in BuChE, residues like Trp82 and Tyr332 are known to stabilize tacrine through such interactions frontiersin.org.

Hydrogen Bonding: The amino and hydroxyl groups present in the Velnacrine molecule can form hydrogen bonds with polar amino acid residues within the active site, further anchoring the ligand. Histidine (His) residues, such as His438 in BuChE, are often involved in hydrogen bonding with inhibitors frontiersin.org.

Dual Site Interaction: While specific data for Velnacrine's interaction with the PAS of AChE is not detailed, its structural similarity to tacrine, which binds to both the CAS and PAS of AChE, suggests a potential for dual-site engagement mdpi.com. Such interactions can enhance inhibitory potency and influence the mechanism of inhibition.

Ligand-Enzyme Complex Formation and Stability Studies

The formation and stability of the Velnacrine-cholinesterase complex are critical determinants of its efficacy.

Complex Formation: The binding of Velnacrine to its target enzymes involves a precise docking process where the molecule fits into the enzyme's active site. This fitting is governed by the complementarity of shape, charge distribution, and the specific arrangement of amino acid residues within the binding pocket. The larger binding pockets in BuChE, compared to AChE, may influence the orientation and fit of Velnacrine.

Stability of the Complex: The stability of the Velnacrine-enzyme complex is a measure of the strength and persistence of the non-covalent interactions formed between the ligand and the enzyme. Molecular dynamics simulations conducted on the related compound tacrine with BuChE indicated a favorable binding pathway with a release free energy barrier of approximately 10.95 kcal/mol frontiersin.org. This suggests that tacrine forms a relatively stable complex with BuChE, and similar stability characteristics can be inferred for Velnacrine due to its structural homology. The cumulative effect of hydrogen bonds, π-π stacking, and hydrophobic interactions contributes to this stability, influencing the duration of enzyme inhibition.

Inhibitory Potency (IC50): The potency of Velnacrine as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) value. For AChE, Velnacrine has been reported with IC50 values of 3.27 μM medchemexpress.com and 0.79 μM ncats.io in different studies. These values indicate a significant inhibitory effect on AChE. Specific IC50 data for BuChE inhibition by Velnacrine were not prominently featured in the reviewed literature.

Target EnzymeIC50 Value (μM)Reference
AChE3.27 medchemexpress.com
AChE0.79 ncats.io

Compound List:

this compound

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BuChE)

Tacrine

Acetylcholine

Structure Activity Relationship Sar and Computational Studies of Velnacrine Fumarate

Elucidation of Velnacrine (B9770) Fumarate's Key Pharmacophores for Cholinesterase Inhibition

The inhibitory activity of Velnacrine on cholinesterases, particularly acetylcholinesterase (AChE), is attributed to specific structural components, or pharmacophores, that interact with the enzyme's active site. Velnacrine is an analogue of tacrine (B349632), the first cholinesterase inhibitor approved for Alzheimer's disease, and shares its fundamental pharmacophoric features. nih.govnih.gov

The key pharmacophores of Velnacrine for cholinesterase inhibition are:

The Tricyclic Acridine (B1665455) Ring System: This flat, aromatic structure is crucial for binding within the active site gorge of AChE. It engages in π-π stacking interactions with aromatic amino acid residues, such as tryptophan (Trp84), which anchors the inhibitor within the site.

The Exocyclic Amino Group: The 9-amino group is a critical feature. It is protonated at physiological pH, and this resulting cationic center is believed to interact with the peripheral anionic site (PAS) of the enzyme, contributing significantly to the binding affinity.

These elements work in concert to position the molecule correctly, blocking the access of the natural substrate, acetylcholine (B1216132), to the catalytic site and thereby inhibiting its hydrolysis.

Systematic Structural Modifications and Their Impact on Enzyme Activity

To improve the potency, selectivity, and pharmacological profile of Velnacrine, researchers have systematically modified its core structure. These modifications provide valuable insights into the SAR of this class of inhibitors.

Alterations to the tricyclic acridine nucleus have a profound impact on inhibitory activity. Studies on related 9-amino-1,2,3,4-tetrahydroacridine derivatives have shown that the integrity of this planar system is vital for effective binding. nih.gov Expanding or contracting the ring system or introducing bulky substituents that disrupt its planarity generally leads to a significant decrease in AChE inhibitory potency. The position of substituents on the aromatic portion of the ring is also critical, as it can influence electronic properties and steric interactions within the enzyme's active site. nih.gov

The derivatization of amino and hydroxyl groups is a common strategy in medicinal chemistry to alter a compound's properties. nih.govnih.gov For cholinesterase inhibitors in general, the presence of hydroxyl and amino groups can influence activity. mdpi.com In the context of the Velnacrine scaffold, modifications to the exocyclic 9-amino group have been explored. Replacing the hydrogen atoms with alkyl or other functional groups can modulate the basicity and steric profile of the molecule. While some derivatization can lead to decreased activity due to steric hindrance, other modifications can potentially introduce new interactions with the enzyme or alter the compound's pharmacokinetic properties.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of enhancing activity or reducing toxicity. nih.govcambridgemedchemconsulting.com A notable example in the development of Velnacrine analogues is the replacement of a methylene (B1212753) unit (C-3) in the cyclohexyl ring with a sulfur atom, creating thiopyranoquinoline derivatives. nih.gov This modification, a classic bioisosteric replacement, was found to maintain the anti-AChE activity, demonstrating that the sulfur atom could effectively mimic the role of the methylene group in preserving the necessary structural conformation for enzyme binding. nih.gov

Table 1: Impact of Bioisosteric Replacement on AChE Inhibition

CompoundModificationAChE Inhibition (IC₅₀)
VelnacrineParent CompoundData Not Specified
Thia-analogueC-3 methylene replaced by SulfurActivity Maintained

Data synthesized from findings reported in scientific literature. nih.gov

The introduction of halogen atoms, such as chlorine, onto the aromatic ring of Velnacrine analogues has been shown to produce a range of effects on inhibitory activity. nih.gov The position of the chlorine atom is crucial. Depending on its location, halogenation can either enhance or diminish potency, likely by altering the electronic distribution of the acridine ring and creating new interactions with the enzyme active site. nih.gov For instance, the introduction of a chlorine atom at different positions on the aromatic ring of Velnacrine thia-analogues resulted in a diverse array of activities. nih.gov This highlights the sensitivity of the enzyme's binding pocket to even minor structural changes.

Table 2: Effect of Halogenation on the Activity of Velnacrine Thia-analogues

DerivativeHalogen PositionAChE Inhibitory Activity
Unsubstituted Thia-analogueNoneBaseline Activity
Chloro-substituted Thia-analogueVarious PositionsArray of different activities observed

This table illustrates the variable impact of halogenation based on research findings. nih.gov

Theoretical and Computational Chemistry Approaches in SAR Analysis

Computational methods are powerful tools for understanding the interactions between inhibitors and their target enzymes at a molecular level, providing insights that guide rational drug design.

Molecular Docking: Molecular docking studies have been performed on Velnacrine analogues to elucidate their binding modes within the AChE active site. nih.gov These studies helped to explain the different activities observed for various chlorine-substituted derivatives by visualizing their specific orientations and interactions with key amino acid residues in the binding gorge. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the broader class of tacrine analogues, QSAR models have successfully accounted for the detrimental steric effects of substituents at certain positions (e.g., position 7) and the favorable impact of electron-withdrawing groups at other positions (e.g., positions 6 and 7) on inhibitory potency. nih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that generates a 3D model correlating the steric and electrostatic fields of molecules with their biological activity. nih.gov A significant CoMFA model developed for tacrine analogues highlighted the critical role of the steric field, which was consistent with classical QSAR findings regarding the negative impact of bulky substituents at specific locations. nih.gov These computational models provide a detailed 3D map of the structural requirements for optimal activity and possess predictive power for designing new, more potent inhibitors. nih.gov

Molecular Docking Simulations for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of velnacrine and its analogs, docking simulations have been instrumental in elucidating the binding interactions within the active site of acetylcholinesterase (AChE).

Docking studies reveal that tacrine-like inhibitors bind in the active site gorge of AChE, a narrow channel leading to the catalytic active site (CAS). The binding is characterized by a "dual-site" interaction, engaging both the CAS at the bottom of the gorge and the peripheral anionic site (PAS) near the gorge entrance. The planar aromatic core of the tacrine scaffold engages in π-π stacking interactions with key aromatic residues in the active site.

Key interactions for tacrine-based inhibitors with AChE include:

Catalytic Active Site (CAS): The primary interaction is a π-π stacking interaction between the acridine ring of the inhibitor and the indole (B1671886) ring of the Trp84 residue.

Peripheral Anionic Site (PAS): Interactions at the PAS often involve residues such as Tyr70, Tyr121, and Trp279. Dual-binding site inhibitors, which are often dimers or hybrids of tacrine, are designed to simultaneously interact with both the CAS and PAS.

Table 1: Key Interacting Residues for Tacrine Analogs in the Acetylcholinesterase Active Site Gorge
Binding SiteKey Amino Acid ResidueType of InteractionSignificance
Catalytic Active Site (CAS)Trp84π-π StackingPrimary anchoring interaction for the tacrine core.
Catalytic Active Site (CAS)His440Hydrogen BondingStabilizes the inhibitor within the catalytic site.
Peripheral Anionic Site (PAS)Trp279π-π StackingImportant for dual-binding site inhibitors and allosteric modulation.
Peripheral Anionic Site (PAS)Tyr70, Tyr121Hydrophobic InteractionsContribute to the binding of larger ligands that span the gorge.
Anionic SubsiteAsp72Electrostatic InteractionInteracts with the protonated amine of the inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Velnacrine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their activity.

For tacrine and its derivatives, QSAR studies have identified several key molecular descriptors that correlate with their AChE inhibitory activity. nih.gov These descriptors often fall into categories such as electronic, steric, and hydrophobic properties.

A QSAR study on a series of tacrine derivatives revealed that the following descriptors are important for inhibitory activity against AChE:

LogP (Lipophilicity): Higher lipophilicity generally leads to better penetration of the blood-brain barrier and improved interaction with the hydrophobic active site of AChE.

Molecular Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability, which can influence binding affinity.

Topological Descriptors: These describe the connectivity and shape of the molecule and have been shown to be important for fitting into the narrow active site gorge of AChE.

While a specific QSAR model for a series of velnacrine derivatives is not detailed in the provided search results, the principles derived from tacrine QSAR studies are applicable. For example, modifications to the tacrine scaffold that alter its electronic distribution, size, and hydrophobicity can significantly impact its inhibitory potency.

Table 2: Important Molecular Descriptors in QSAR Models of Tacrine Derivatives for AChE Inhibition
Descriptor CategorySpecific DescriptorInfluence on Activity
HydrophobicLogPPositive correlation; increased lipophilicity generally improves activity.
StericMolecular WeightOptimal range exists; excessively bulky groups can hinder binding.
ElectronicDipole MomentInfluences interactions with polar residues in the active site.
TopologicalWiener IndexRelates to molecular branching and compactness, affecting the fit in the gorge.

Statistically significant QSAR models have been developed for tacrine derivatives, which can be utilized for the virtual screening of new potential inhibitors. nih.gov

Application of Molecular Dynamics Simulations in Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes of a protein and a ligand over time. semanticscholar.org These simulations have been applied to study the interaction of tacrine and other inhibitors with AChE, revealing the dynamic nature of the binding process. nih.govresearchgate.net

MD simulations of AChE have shown that the active site gorge is not a rigid structure but undergoes fluctuations, including "breathing" motions that can transiently widen or narrow the gorge. semanticscholar.org The binding of an inhibitor like tacrine can influence these dynamics.

Key findings from MD simulations of tacrine-AChE complexes include:

Water Molecule Displacement: The entry of the inhibitor into the hydrophobic gorge displaces a network of water molecules, which is an entropically favorable process that contributes to the binding affinity.

"Lid" Dynamics: A flexible loop of amino acids at the entrance to the active site gorge can act as a "lid," modulating inhibitor entry and exit. MD simulations can explore the movement of this loop upon inhibitor binding.

These simulations have been crucial in understanding the residence time of inhibitors in the active site and the mechanism of their entry and exit, which are important factors for their therapeutic efficacy.

Preclinical Pharmacological and Metabolic Research of Velnacrine Fumarate

In Vitro Pharmacological Profiling

Enzymatic Assays for Cholinesterase Inhibition (e.g., IC50 Determinations in Preclinical Species)

Velnacrine (B9770) fumarate (B1241708) functions as a cholinesterase inhibitor, specifically targeting acetylcholinesterase (AChE) to enhance cholinergic neurotransmission. ncats.io, nih.gov Studies indicate that velnacrine (also identified as HP029) predominantly acts as an anticholinesterase agent. nih.gov By inhibiting the breakdown of acetylcholine (B1216132), velnacrine aims to increase the availability of this neurotransmitter in the synaptic cleft, a strategy relevant for conditions characterized by cholinergic deficits. nih.gov, google.com, medchemexpress.com While the compound's inhibitory activity against cholinesterases is established, specific IC50 values for velnacrine in preclinical species were not detailed in the reviewed search results.

Cell-Based Assays for Cholinergic Function and Neurotransmission

The ability of velnacrine to increase cholinergic neurotransmission has been a focus of in vitro investigations. nih.gov Cell-based assays are a key methodology employed in pharmacology to study the concentration-dependent effects of compounds on cellular functions, including neurotransmission pathways. googleapis.com These assays provide a controlled environment to elucidate how velnacrine influences cholinergic function at a cellular level, contributing to the understanding of its mechanism of action. nih.gov, googleapis.com

In Vivo Preclinical Models for Investigating Cholinergic System Effects

Reversal of Scopolamine-Induced Cognitive Deficits in Animal Models

Velnacrine has demonstrated efficacy in reversing cognitive impairment induced by scopolamine (B1681570) in preclinical research. nih.gov Scopolamine, a muscarinic receptor antagonist, is widely utilized in animal models to induce temporary cognitive deficits, serving as a pharmacological tool to mimic aspects of age-related cognitive decline and Alzheimer's disease, and as a standard for screening cognition-enhancing drugs. kosfaj.org, nih.gov, mdpi.com In studies involving healthy subjects, single doses of velnacrine were shown to attenuate cognitive impairment resulting from central cholinergic blockade. nih.gov Furthermore, in studies with patients diagnosed with Alzheimer's disease, velnacrine exhibited superiority over placebo in specific cognitive assessments, including the cognitive behaviour subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and a word recognition task. nih.gov

Behavioral Models for Assessing Cholinergic Modulation in Rodents and Primates

The cholinergic system's role in cognitive processes is investigated using various behavioral models in different species, including rodents and primates. nih.gov, nih.gov These models are instrumental in evaluating how compounds that modulate the cholinergic system, such as velnacrine, influence neurotransmission and subsequent behavior. nih.gov While these animal models are broadly used for studying cholinergic modulation, specific behavioral studies detailing the effects of velnacrine in rodents or primates, beyond the reversal of scopolamine-induced deficits, were not extensively detailed in the provided search results.

Electrophysiological Studies on Skeletal Neuromuscular Transmission

Electrophysiological studies have provided insights into the effects of velnacrine (HP029) on skeletal neuromuscular transmission in vitro. nih.gov, nih.gov In experiments using mouse triangularis sterni preparations, velnacrine, similar to tacrine (B349632), was identified as an anticholinesterase agent. nih.gov Research indicated that velnacrine prolonged the decay phase of both endplate potentials (EPPs) and miniature endplate potentials (MEPPs). nih.gov While velnacrine did not significantly affect quantal content at 36°C, it led to a reduction in EPP amplitude at concentrations exceeding 10 µM. nih.gov Additionally, velnacrine exhibited nonselective blocking actions on K+ currents in mouse motor nerve terminals, effects that were observed at higher concentrations. nih.gov

Preclinical Metabolic Fate and Biotransformation Research

The metabolic pathways and biotransformation of velnacrine have been investigated to understand its behavior within biological systems, particularly in the context of its parent compound, tacrine. Research in this area aims to elucidate how velnacrine is processed, what metabolites are formed, and how it interacts with the body's metabolic machinery.

Investigation of Hepatic Oxidative Enzyme System Interactions (e.g., Cytochrome P450 Inhibition Profiles)

Preclinical investigations have explored velnacrine's potential to interact with hepatic oxidative enzymes, particularly the Cytochrome P450 (CYP) system. Studies using isolated rat hepatic microsomes have examined velnacrine's effect on antipyrine (B355649) metabolism, a common probe substrate for CYP activity nih.gov. These investigations revealed that velnacrine exhibited inhibitory effects on specific metabolic pathways of antipyrine. At tested concentrations of 20, 50, and 100 µg/ml, velnacrine demonstrated mean inhibition percentages for the formation of 4-hydroxyantipyrine (B57837) (ranging from 15% to 30%) and norantipyrine (ranging from 12% to 25%) nih.gov. These findings suggest that velnacrine may inhibit the specific CYP enzymes responsible for these metabolic transformations, indicating a potential for velnacrine to alter the clearance rates of other drugs that are substrates of the hepatic oxidase system when co-administered nih.gov.

Table 1: Velnacrine Inhibition of Antipyrine Metabolism in Rat Hepatic Microsomes

Antipyrine Metabolite Velnacrine Concentration (µg/ml) % Inhibition (Mean)
4-hydroxyantipyrine 20 15
4-hydroxyantipyrine 50 30
4-hydroxyantipyrine 100 25
Norantipyrine 20 14
Norantipyrine 50 25

Identification and Characterization of Velnacrine Metabolites in Preclinical Species

Velnacrine undergoes extensive metabolism in preclinical species, with hydroxylation of the tetrahydroaminoacridine ring being a prominent metabolic route nih.gov. Studies involving the disposition of radiolabeled velnacrine maleate (B1232345) in rats and dogs have identified various metabolites. In dog urine, isolated and identified metabolites included hydroxylated and dihydroxylated forms of velnacrine, as well as two dihydrodiol metabolites nih.gov. The extent of metabolism is reflected in the urinary excretion of unchanged velnacrine, which was approximately 33% in rats, 19% in dogs, and notably lower at about 10% in humans. Phase II metabolic pathways, such as conjugation, were not found to be significant routes for velnacrine metabolism in these studies nih.gov.

Table 2: Urinary Excretion of Unchanged Velnacrine in Preclinical Species

Species % Unchanged Velnacrine in Urine
Humans 10
Dogs 19

Utilization of In Vitro Hepatocyte Culture Models for Metabolic Competency Studies

In vitro hepatocyte culture models have been instrumental in assessing the metabolic competency and cytotoxic potential of velnacrine and its related compounds. Studies have employed primary hepatocytes from rats and dogs, as well as human hepatoma cell lines such as HepG2, to investigate these aspects researchgate.netnih.govnih.gov. These models allow for the evaluation of metabolic processes and the determination of relative sensitivities to velnacrine. For instance, research comparing the cytotoxicity of tacrine and its metabolites, including velnacrine, in HepG2 cells indicated that tacrine was more cytotoxic than its monohydroxy metabolites (like velnacrine), and dihydroxy velnacrine metabolites were the least cytotoxic researchgate.nettandfonline.com. Furthermore, rat hepatocyte cultures were utilized to explore the mechanisms underlying velnacrine's effects, including its interaction with cellular glutathione (B108866) and its potential to induce cytotoxicity under conditions of oxidative stress nih.gov. These in vitro systems are crucial for understanding species-specific metabolic differences and for mechanistic studies that inform in vivo observations nih.govadmescope.comuni-saarland.de.

Table 3: Cytotoxicity of Tacrine and Velnacrine Metabolites in HepG2 Cells

Compound LC50 (µg/ml)
Tacrine (THA) 54
Velnacrine (monohydroxy metabolite) 84-190

Velnacrine Fumarate in Drug Discovery Methodologies and Conceptual Advancements

Contributions of Velnacrine (B9770) Fumarate (B1241708) Research to the Understanding of Cholinesterase Inhibitor Design

The investigation into velnacrine fumarate has significantly deepened the scientific understanding of cholinesterase inhibitor design, primarily through the exploration of structure-activity relationships (SAR). As a direct analogue of tacrine (B349632), the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, velnacrine was part of a critical effort to develop compounds with improved therapeutic profiles. nih.govresearchgate.net

Research efforts focused on modifying the tacrine scaffold to enhance potency and selectivity while reducing the associated toxicity. researchgate.net The development of velnacrine, which incorporates a hydroxyl group, was a key step in this process. Studies on velnacrine and other tacrine analogues demonstrated how specific chemical modifications could influence the compound's interaction with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.org For instance, the introduction of halogenated derivatives was found to create more potent and selective AChE inhibitors. researchgate.netmdpi.com This line of inquiry provided a clearer map for medicinal chemists, illustrating how substitutions on the acridine (B1665455) ring system could modulate biological activity. The ultimate discontinuation of velnacrine's development due to toxicity issues further underscored the critical importance of designing inhibitors with high selectivity and minimal off-target effects, a central tenet in modern drug design. nih.govcochrane.org

This compound as a Research Scaffold for the Development of Novel Cholinesterase Inhibitors

The core chemical structure of velnacrine, the 9-amino-1,2,3,4-tetrahydroacridine nucleus, has served as a valuable scaffold in the quest for new and improved cholinesterase inhibitors. A scaffold, in medicinal chemistry, is a core molecular framework upon which various functional groups can be built to create a library of new compounds. The tacrine/velnacrine structure has proven to be a robust and versatile starting point for such endeavors. nih.gov

Researchers have systematically synthesized numerous analogues by modifying different parts of the velnacrine scaffold. These modifications include:

Ring Substitutions: Adding different chemical groups, such as chlorine or methoxy (B1213986) groups, to the aromatic rings to alter potency and selectivity. mdpi.com

Dimerization: Linking two tacrine-like units together to create "homodimers" that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. mdpi.com This approach led to the development of highly potent inhibitors like bis(7)-tacrine. mdpi.com

Hybridization: Fusing the velnacrine scaffold with other pharmacologically active molecules to create multi-target ligands.

This scaffold-based approach has been highly productive, generating a vast number of novel compounds with diverse pharmacological profiles and providing deeper insights into the molecular requirements for effective cholinesterase inhibition.

Table 1: Examples of Novel Inhibitors Developed from the Tacrine/Velnacrine Scaffold
Compound ClassScaffold Modification PrincipleKey FindingReference
6-Chloro-tacrine (6-Cl-THA)Substitution on the acridine coreExhibits significantly enhanced inhibitory potency against AChE compared to the parent tacrine molecule. mdpi.com
Bis-tacrine HomodimersLinking two tacrine unitsCapable of simultaneously binding to both the catalytic and peripheral sites of AChE, leading to very high potency. mdpi.com
Tacrine-Squaramide DerivativesDimerization using a squaramide linkerShowed excellent inhibitory potencies for both AChE and BChE, with IC50 values in the nanomolar range. mdpi.com
7-Methoxy-tacrine (7-MEOTA)Substitution on the acridine coreInvestigated for dual activity as a cholinesterase inhibitor and an NMDA receptor antagonist. nih.gov

Insights from this compound Research for Future Neurotherapeutic Strategies

The research legacy of velnacrine extends beyond cholinesterase inhibition, offering valuable insights that continue to shape strategies for developing treatments for complex neurological disorders like Alzheimer's disease.

The complex pathology of Alzheimer's disease, involving multiple interconnected pathways, has led to the realization that drugs acting on a single target may have limited efficacy. chemrxiv.org The pharmacological profile of the tacrine family, including velnacrine, helped pioneer the concept of Multi-Target-Directed Ligands (MTDLs). mdpi.comchemrxiv.org These are single chemical entities designed to interact with multiple biological targets simultaneously.

The observation that tacrine-like compounds could modulate systems beyond cholinesterases, such as neurotransmitter receptors, spurred the rational design of molecules that intentionally combine several therapeutic actions. nih.govchemrxiv.orgnih.gov This strategy aims to achieve a synergistic effect that is more potent than targeting any single pathway alone. The development of compounds that merge the cholinesterase-inhibiting scaffold of velnacrine with moieties that target other aspects of Alzheimer's pathology, like beta-amyloid aggregation or NMDA receptor excitotoxicity, is a direct evolution of this concept. mdpi.comchemrxiv.org

Research into velnacrine and its analogues has actively expanded the search for relevant drug targets in neurodegeneration. A prominent example is the investigation of their effects on the N-methyl-D-aspartate (NMDA) receptor, a key player in learning, memory, and excitotoxic neuronal damage. chemrxiv.orgnih.gov

Studies have shown that certain tacrine derivatives possess the ability to block NMDA receptors in addition to inhibiting cholinesterases. nih.govresearchgate.net This dual activity is highly desirable for Alzheimer's treatment, as it could simultaneously address the cholinergic deficit and protect neurons from glutamate-induced damage. The design and synthesis of novel tacrine-based compounds have been explicitly aimed at optimizing this dual-action profile, with some derivatives showing potent, voltage-independent inhibition of specific NMDA receptor subtypes. nih.govchemrxiv.org This line of research exemplifies a shift from a purely symptomatic treatment approach (enhancing cholinergic function) to one that also incorporates neuroprotective elements.

Table 2: Multi-Target Profile of Tacrine/Velnacrine Analogues
Primary TargetSecondary/Novel TargetTherapeutic RationaleReference
Acetylcholinesterase (AChE)NMDA ReceptorCombines symptomatic relief (AChE inhibition) with neuroprotection (blocking excitotoxicity). nih.govchemrxiv.orgnih.gov
Butyrylcholinesterase (BChE)Beta-Amyloid AggregationAddresses cholinergic deficits while also targeting a core pathological hallmark of Alzheimer's disease. mdpi.com
Cholinesterases (AChE/BChE)Muscarinic/Nicotinic ReceptorsModulates the broader cholinergic system for potential enhanced cognitive benefits. mdpi.com

The journey of velnacrine, from its rational design as a tacrine analogue to its eventual withdrawal due to safety concerns, has influenced the theoretical and methodological paradigms of neurological drug discovery. It highlighted the limitations of the "one-target, one-drug" model for complex, multifactorial diseases. The challenges encountered with velnacrine and its parent compound helped solidify the rationale for the multi-target approach (MTDL) as a more promising framework for diseases like Alzheimer's. chemrxiv.org

Methodologically, the experience with velnacrine reinforced the necessity for early and thorough toxicological screening. It emphasized that efficacy alone is insufficient and that a deep understanding of a drug's metabolic fate and potential for off-target toxicity is paramount. This has contributed to the integration of more sophisticated preclinical models and a greater emphasis on ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the drug discovery pipeline.

Methodological Advancements in Preclinical Drug Evaluation Stemming from Velnacrine Research

The significant challenge posed by the hepatotoxicity of velnacrine and tacrine directly spurred advancements in preclinical drug evaluation methodologies. nih.govnih.gov The need to understand and predict this adverse effect led to the refinement of in vitro and in vivo toxicological models.

One key development was the increased use of cultured hepatocytes as a screening tool. Research was conducted using liver cells from various species, including rats, dogs, and humans, to study the cytotoxicity of velnacrine and its metabolites. wikipedia.org This comparative approach helped elucidate species-specific differences in metabolism and toxicity, providing crucial insights into why toxicity observed in animal models might or might not translate to humans. Such studies were instrumental in promoting the use of human-derived cells and tissues in preclinical safety assessment to improve the prediction of clinical outcomes. researchgate.net The intense scrutiny of velnacrine's safety profile contributed to a broader shift in the pharmaceutical industry towards more rigorous and mechanistically informed preclinical toxicology evaluations to de-risk drug candidates before they enter costly clinical trials. emwa.org

Q & A

Q. How can researchers enhance reproducibility when reporting behavioral outcomes in this compound studies?

  • Answer : Adopt standardized protocols (e.g., ARRIVE 2.0 guidelines) for animal studies. Publish raw video datasets of cognitive tests (e.g., novel object recognition) in open-access platforms. Use automated scoring software (e.g., EthoVision XT) to reduce inter-rater variability .

Tables for Key Experimental Parameters

Parameter Recommended Protocol Reference
Enzyme Inhibition Assay pH 8.0, 25°C, 0.5 mM substrate, 30-min incubation
Dose Optimization NONMEM modeling with 95% CI for ED50
Cognitive Testing Double-blind scoring, Cohen’s d ≥ 0.8

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